molecular formula C19H38N4 B3059592 3-Heptadecyl-1H-1,2,4-triazol-5-amine CAS No. 854738-04-8

3-Heptadecyl-1H-1,2,4-triazol-5-amine

Cat. No.: B3059592
CAS No.: 854738-04-8
M. Wt: 322.5
InChI Key: QQGWGESQLZHLOI-UHFFFAOYSA-N
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Description

3-Heptadecyl-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a long heptadecyl chain attached to the triazole ring, which can influence its solubility and interaction with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptadecyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptadecylamine with hydrazine and formic acid under reflux conditions to form the triazole ring . Another approach is the cyclocondensation of heptadecyl isocyanate with hydrazine hydrate . These reactions are usually carried out under controlled temperatures and require purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification at an industrial scale often involves techniques like distillation, crystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Heptadecyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, halogenated solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptadecyl-1H-1,2,4-triazol-5-amine is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties compared to other triazole derivatives. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments .

Properties

IUPAC Name

5-heptadecyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)23-22-18/h2-17H2,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGWGESQLZHLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287066
Record name 3-Heptadecyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854738-04-8
Record name 3-Heptadecyl-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854738-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptadecyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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